molecular formula C20H14ClFN2O5 B120103 CAY10597 CAS No. 916046-55-4

CAY10597

Cat. No.: B120103
CAS No.: 916046-55-4
M. Wt: 416.8 g/mol
InChI Key: SKLDVYDFQCXARY-UHFFFAOYSA-N
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Description

CAY10597, also known by its formal name 5-chloro-1’-[(2-fluorophenyl)methyl]-2,2’,5’-trioxo-spiro[3H-indole-3,3’-pyrrolidine-1(2H)-acetic acid, is a potent antagonist of the CRTH2/DP2 receptor. This compound is primarily used in research related to immunology and inflammation, particularly in studies involving the chemotactic activity of prostaglandin D2 (PGD2) on Th2 cells, eosinophils, and basophils .

Mechanism of Action

Target of Action

CAY10597, also known as 5-chloro-1’-[(2-fluorophenyl)methyl]-2,2’,5’-trioxo-spiro[3H-indole-3,3’-pyrrolidine-1(2H)-acetic acid, is a potent antagonist of the CRTH2/DP2 receptor . This receptor is a G protein-coupled receptor that is expressed on Th2 cells, eosinophils, and basophils . It plays a crucial role in mediating the chemotactic activity of prostaglandin D2 (PGD2) .

Mode of Action

This compound binds to the human CRTH2/DP2 receptor with a Ki value of 37 nM . The R enantiomer of this compound is slightly more potent, exhibiting Ki values of 23 and 22 nM at the human and murine CRTH2/DP2 receptor, respectively . By binding to these receptors, this compound inhibits the chemotactic activity of PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Cyclooxygenase Pathway . This pathway is responsible for the production of prostaglandins, including PGD2. By antagonizing the CRTH2/DP2 receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the chemotactic activity of PGD2 .

Pharmacokinetics

It is known that this compound is a crystalline solid that is soluble in dmf, dmso, and ethanol . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is the inhibition of eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 . This suggests that this compound may have potential therapeutic applications in conditions characterized by elevated eosinophil activity, such as allergic inflammatory diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment . Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C

Preparation Methods

The synthesis of CAY10597 involves multiple steps, starting with the preparation of the indole and pyrrolidine intermediates. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with the final product being a crystalline solid.

Chemical Reactions Analysis

CAY10597 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CAY10597 is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used to study the chemical properties and reactions of CRTH2/DP2 receptor antagonists.

    Biology: It is used to investigate the role of CRTH2/DP2 receptors in various biological processes, including immune response and inflammation.

    Medicine: It is used in the development of new therapeutic agents for the treatment of allergic inflammatory diseases.

    Industry: It is used in the production of research chemicals and reagents

Comparison with Similar Compounds

CAY10597 is unique in its high affinity and selectivity for the CRTH2/DP2 receptor. Similar compounds include:

    OC000459: Another CRTH2/DP2 receptor antagonist with similar biological effects.

    AZD1981: A CRTH2/DP2 receptor antagonist used in the treatment of asthma and other inflammatory diseases.

    AMG 853: A dual antagonist of the CRTH2/DP2 and DP1 receptors, used in the treatment of allergic rhinitis and asthma.

This compound stands out due to its high potency and selectivity, making it a valuable tool in research related to immunology and inflammation .

Properties

IUPAC Name

2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLDVYDFQCXARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580281
Record name {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916046-55-4
Record name {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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